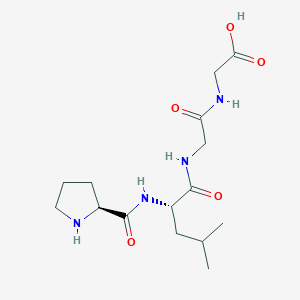

H-Pro-leu-gly-gly-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

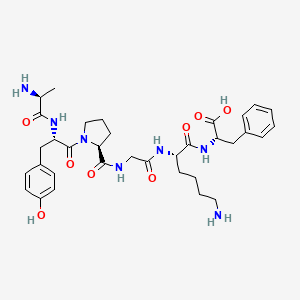

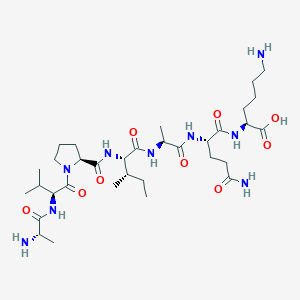

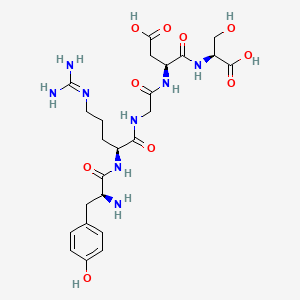

“H-Pro-leu-gly-gly-OH” is a sequence of amino acids that form a peptide chain. It consists of proline (PRO), leucine (LEU), glycine (GLY), and another glycine (GLY) at the C-terminal, indicated by the -OH . These amino acids are organic compounds that are essential building blocks of proteins and play various roles in biological processes .

Synthesis Analysis

Peptide synthesis requires selective acylation of a free amine. To accomplish the desired amide bond formation, we must first deactivate all extraneous amine functions so they do not compete for the acylation reagent. Then we must selectively activate the designated carboxyl function so that it will acylate the one remaining free amine .Molecular Structure Analysis

The molecular formula of “H-Pro-leu-gly-gly-OH” is C15H26N4O5 . The molecular weight is 342.39 . The structure of this peptide is derived from a protein secreted by Vibrio cholerae .Chemical Reactions Analysis

The synthesis of a peptide from its component amino acids involves overcoming two obstacles. The first is statistical in nature, and the second difficulty arises from the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts .Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Pro-leu-gly-gly-OH” include a density of 1.2±0.1 g/cm3, a boiling point of 568.3±50.0 °C at 760 mmHg, and a molar volume of 232.7±3.0 cm3 .Aplicaciones Científicas De Investigación

Collagen Model Research

H-Pro-leu-gly-gly-OH is used in the synthesis of collagen-model triple-helical peptides (THPs). These peptides have been utilized as collagen models since the 1960s . The original focus for THP-based research was to unravel the structural determinants of collagen .

Understanding Triple-Helical Structure

Secondary amino acid analogs have been incorporated into THPs to more fully understand the forces that stabilize triple-helical structure .

Studying Chain Sequence Diversity

Heterotrimeric THPs have been utilized to better appreciate the contributions of chain sequence diversity on collagen function .

Cell Signaling Protein Research

The role of collagen as a cell signaling protein has been dissected using THPs that represent ligands for specific receptors .

Investigation of Collagenolysis

The mechanisms of collagenolysis have been investigated using THP substrates and inhibitors .

Biomaterial Applications

THPs have been developed for biomaterial applications .

Antioxidant Peptides Research

H-Pro-leu-gly-gly-OH is also used in the purification and identification of antioxidant peptides from egg white protein hydrolysate .

Chromatography and Mass Spectrometry

This compound is used in chromatography and mass spectrometry applications .

Mecanismo De Acción

Safety and Hazards

The safety data sheet for “H-Pro-leu-gly-gly-OH” advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

The future directions of peptide research involve not only duplicating the amino-acid sequences but also the exact conformations of the chains and the manner of hydration characteristic of the native protein . This could open up new possibilities for the development of therapeutics and other applications.

Propiedades

IUPAC Name |

2-[[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O5/c1-9(2)6-11(19-15(24)10-4-3-5-16-10)14(23)18-7-12(20)17-8-13(21)22/h9-11,16H,3-8H2,1-2H3,(H,17,20)(H,18,23)(H,19,24)(H,21,22)/t10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZOXDNRXYWQCI-QWRGUYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Pro-leu-gly-gly-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B1336653.png)

![2-[4-(pyrrol-1-ylmethyl)phenyl]acetic Acid](/img/structure/B1336659.png)